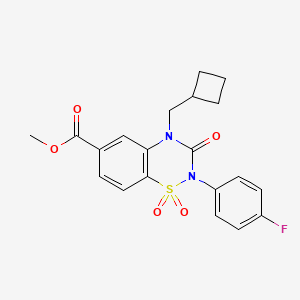![molecular formula C18H23ClN6 B12269475 5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of pyrimidine and piperidine rings, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Pyrimidine Rings: The pyrimidine rings are introduced through nucleophilic substitution reactions, where suitable pyrimidine derivatives react with the piperidine intermediate.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds share structural similarities and are also studied for their biological activities.
4-chloropyridine derivatives: These compounds have similar chemical properties and are used in various chemical reactions.
Uniqueness
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific arrangement of pyrimidine and piperidine rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23ClN6 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN6/c1-24(18-20-10-14(19)11-21-18)15-5-7-25(8-6-15)17-9-16(22-12-23-17)13-3-2-4-13/h9-13,15H,2-8H2,1H3 |
InChI Key |
SHBBBCDSRUCFQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3CCC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide](/img/structure/B12269392.png)
![2-cyclopropyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269404.png)
![N,N,6-trimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12269409.png)
![1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12269413.png)
![4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12269419.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12269430.png)
![N,N-dimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12269431.png)
![2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12269438.png)

![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B12269454.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide](/img/structure/B12269460.png)
![7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12269471.png)
